2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a 4-fluorobenzamido group and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the 4-Fluorobenzamido Group: This step involves the acylation of the thiophene ring with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with methylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide can be compared with other similar compounds, such as:
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Shares the 4-fluorobenzamido group but has a thiazole ring instead of a thiophene ring.
2-(4-substitutedbenzamido/phenylacetamido)phenyl]benzothiazoles: These compounds also feature a benzamido group but differ in the core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESPDBNPVPTXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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